N-pyridin-2-yl-benzene-1,4-diamine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N-pyridin-2-ylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGDUYPRRWGWIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438866 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863221-45-8, 192217-97-3 | |
| Record name | N-pyridin-2-yl-benzene-1,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N1-(pyridin-2-yl)benzene-1,4-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategies for N Pyridin 2 Yl Benzene 1,4 Diamine
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class in organic chemistry where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This pathway is particularly effective for synthesizing pyridine-functionalized derivatives due to the electron-withdrawing nature of the pyridine (B92270) ring, which activates the aromatic system towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction is accelerated by the presence of additional electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com The mechanism generally proceeds through an addition-elimination process, involving a negatively charged Meisenheimer intermediate. wikipedia.orgyoutube.com
A specific example of an SNAr approach involves the reaction of a substituted pyridine with a diamine. For instance, the synthesis can be conceptualized through the reaction of 2-chloropyridine (B119429) with p-phenylenediamine (B122844). The amino group of p-phenylenediamine acts as the nucleophile, attacking the carbon atom bearing the chlorine atom on the pyridine ring. This reaction is typically facilitated by conditions that promote the displacement of the halide leaving group.
One-Step Reaction Pathways
One-step syntheses offer an efficient alternative for constructing N-pyridin-2-yl-benzene-1,4-diamine. A documented one-step reaction involves the use of 4,4'-bipyridine (B149096) amine and 1,4-dibromobenzene. This method typically proceeds under an inert atmosphere and mild conditions, often utilizing solvents like dimethylformamide or chlorinated hydrocarbons. Industrial-scale production often adopts similar routes, with a strong emphasis on controlling reaction parameters to maximize yield and purity.
Structural Characterization and Solid State Analysis
X-ray Crystallography of N-Pyridin-2-yl-benzene-1,4-diamine and its Derivatives
X-ray crystallography has been instrumental in elucidating the detailed solid-state structures of this compound and its analogs.
The molecular structure of these compounds is characterized by a non-planar conformation. This is largely due to the rotation around the C-N bond connecting the aryl and pyridyl rings. nih.gov
In derivatives like N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine, the benzene (B151609) ring is situated around an inversion center. nih.gov The dihedral angle, which is the angle between the planes of the benzene and pyridine (B92270) rings, is a key geometric parameter. For instance, in N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine, this angle is 82.9 (1)°. nih.govresearchgate.net In the case of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, the angles between the mean planes of the pyridyl and o-diaminophenyl rings are 61.80 (10)° and 62.33 (10)° for the two independent molecules in the asymmetric unit. nih.gov
The conformation can exist in different forms, such as the E,E, Z,Z, or E,Z forms, which relate to the configuration at the partially double exo C-N bonds of the 2-pyridylamine units. nih.gov For example, a monoclinic polymorph of N,N′-Di(pyridin-2-yl)benzene-1,4-diamine adopts an E configuration at these bonds. nih.gov
| Compound | Rings | Dihedral Angle (°) |
| N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine | Benzene and Pyridine | 82.9 (1) nih.govresearchgate.net |
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine (Molecule I) | Pyridyl and o-Diaminophenyl | 61.80 (10) nih.gov |
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine (Molecule II) | Pyridyl and o-Diaminophenyl | 62.33 (10) nih.gov |
Intermolecular interactions, particularly hydrogen bonding, play a crucial role in the crystal packing of these compounds. The N–H···N hydrogen bond is a predominant interaction, leading to the formation of various supramolecular motifs. nih.gov
In several derivatives, a cyclic R22(8) hydrogen-bond motif is observed. nih.govnih.gov This motif involves the self-complementary 2-pyridylamine units and results in the formation of one-dimensional tapes. nih.govnih.govnih.gov For instance, in a monoclinic polymorph of N,N′-di(pyridin-2-yl)benzene-1,4-diamine, these hydrogen-bonded tapes extend along the ndl.gov.in direction. nih.gov Similarly, in a cocrystal with naphthalene (B1677914), N,N′-di(pyridin-2-yl)benzene-1,4-diamine molecules form tapes extending along nih.gov via this R22(8) motif. psu.edu
In contrast, the Z,Z form can generate a C(4) catemer motif, which can lead to the formation of one-, two-, or three-dimensional frameworks. nih.gov
Beyond classical hydrogen bonds, other non-covalent interactions such as π–π stacking are also observed. In a cocrystal of N,N′-di(pyridin-2-yl)benzene-1,4-diamine with quinoxaline (B1680401), inversion-related tapes are arranged into pairs through π–π stacking interactions between the benzene rings (centroid–centroid distance of 3.818 (1) Å) and the pyridine groups (centroid–centroid distance of 3.760 (1) Å). nih.gov
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
| N7—H7N···N16i | 0.90 | 2.25 | 3.1423 (13) | 175 |
| N14—H14N···N2ii | 0.90 | 2.12 | 3.0141 (14) | 175 |
| Symmetry codes: (i) x, y, z+1; (ii) x, y, z-1 nih.gov |
N,N′-Di(pyridin-2-yl)benzene-1,4-diamine is known to exhibit conformational polymorphism, meaning it can exist in different crystal structures with the same chemical composition. nih.gov At least three polymorphs have been identified for this compound: an orthorhombic, a triclinic, and a monoclinic form. nih.goviucr.org
Interestingly, these three polymorphs have very similar melting points, around 478–479 K, and comparable calculated crystal densities. nih.gov
| Polymorph | Crystal System | Space Group | Key Hydrogen Bonding Motif |
| Orthorhombic | Orthorhombic | Pbca | C(4) catemer nih.gov |
| Triclinic | Triclinic | P1 | R22(8) nih.gov |
| Monoclinic | Monoclinic | P21/c | R22(8) nih.gov |
Spectroscopic Characterization Techniques
Spectroscopic methods are essential for characterizing the structure and bonding of this compound and its derivatives in both solution and solid states.
1H and 13C NMR spectroscopy are powerful tools for elucidating the molecular structure of these compounds. The chemical shifts and splitting patterns of the NMR signals provide detailed information about the chemical environment of the hydrogen and carbon atoms.
In some cases, unexpected proton-splitting patterns have been observed in the 1H NMR spectra. For example, N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine displays an unusual splitting pattern which was determined by X-ray crystallography to be caused by strong dual N–H···N hydrogen bonding in the solid state. nih.govrdd.edu.iq This suggests that such interactions can persist in solution and influence the NMR spectrum. nih.gov The analysis of related compounds has shown that the two NH protons can exist in different chemical environments, leading to distinct signals in the 1H NMR spectrum. nih.gov
Infrared (IR) spectroscopy provides information about the vibrational modes of the molecule, which are characteristic of the functional groups present. In this compound and its derivatives, the IR spectra typically show bands corresponding to N-H stretching, C-N stretching, and aromatic C-H and C=C vibrations.
For instance, in N-Pyridin-2-ylmethyl-benzene-1,2-diamine, bands in the range of 3380-3290 cm-1, at 1585 cm-1, and at 1303 cm-1 are indicative of a primary aromatic amine. The absence of an S-H stretching band (which would appear around 2500-2600 cm-1) in this compound, which is synthesized from an ortho amino phenyl thiol, confirms the displacement of the thiol group.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The electronic absorption properties of this compound and its related structures are characterized by transitions within the aromatic and amine-imine systems. In a study of related Schiff base ligands derived from pyridine and benzene-1,4-diamine, the UV-Vis spectra revealed distinct absorption bands. For instance, the ligand (6E,7E)-N¹,N⁴-bis((pyridin-2-yl)methylene)benzene-1,4-diamine, an analog, and its metal complexes were characterized by UV-Vis spectroscopy, among other methods. researchgate.net Similarly, the characterization of N(2-amino phenyl)-N-((pyridine-2-yl)methyl)benzene-1,2-diamine and its metal complexes involved UV-Vis spectral analysis to help establish their structures. anjs.edu.iq These studies typically show high-intensity bands in the UV region corresponding to π→π* transitions of the aromatic rings and lower intensity bands in the visible or near-UV region for n→π* transitions associated with the imine or amine functionalities.
While specific high-resolution spectral data for the title compound is not detailed in the provided search results, the general electronic behavior can be inferred from these related compounds. The UV-Vis spectrum is a critical tool for confirming the electronic structure and conjugation within the molecule.
Mass Spectrometry (MS, HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For this compound, High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, confirming its molecular formula, C₁₁H₁₁N₃.
Public databases and chemical suppliers often provide mass spectrometry data for derivatives. For example, the dihydrochloride (B599025) salt of the title compound, N¹-(Pyridin-2-yl)benzene-1,4-diamine dihydrochloride, is listed with its associated analytical data often including mass spectrometry. bldpharm.com Furthermore, predicted mass spectrometry data for a related isomer, 1-N-(pyrimidin-2-yl)benzene-1,4-diamine, shows an expected [M+H]⁺ peak at m/z 187.09783, which is very close to the expected value for the title compound, illustrating the utility of this technique in distinguishing isomers and confirming identity. uni.lu
Table 1: Predicted Mass Spectrometry Data for an Isomer, 4-N-pyrimidin-2-ylbenzene-1,4-diamine uni.lu
| Adduct | m/z (Predicted) |
| [M+H]⁺ | 187.09783 |
| [M+Na]⁺ | 209.07977 |
| [M-H]⁻ | 185.08327 |
| [M+K]⁺ | 225.05371 |
| [M]⁺ | 186.09000 |
This interactive table displays predicted mass-to-charge ratios for various adducts of an isomer, providing a reference for expected values in mass spectrometry analysis.
Comparative Structural Analysis with Analogs
The structure of this compound can be compared with several of its analogs to understand how structural modifications influence molecular conformation and intermolecular interactions. Key analogs for comparison include N,N'-bis(pyridin-2-yl)benzene-1,4-diamine and N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine.
N,N'-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB): This symmetrical analog has been extensively studied, revealing the existence of multiple polymorphic forms (orthorhombic, triclinic, and monoclinic). nih.gov The molecule typically adopts a non-planar conformation. nih.govnih.gov In its various crystal structures, the pyridylamine units engage in self-complementary N-H···N hydrogen bonding, forming a cyclic R²₂(8) motif. nih.govnih.govresearchgate.net This strong hydrogen-bonding synthon leads to the formation of one-dimensional tapes. nih.govresearchgate.net The conformation at the C-N bonds can be either Z,Z or E,E, which dictates the subsequent packing arrangement. nih.gov For example, the E,E form promotes the creation of the R²₂(8) motif, while the Z,Z form can lead to different catemeric motifs. nih.gov
N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine: This Schiff base analog, derived from the condensation of benzene-1,4-diamine and 2-acetyl pyridine, also provides valuable structural insights. nih.gov In its crystal structure, the molecule lies on an inversion center, with the central benzene ring being connected to two pyridine rings via C=N imine bonds. researchgate.netnih.gov A significant feature is the large dihedral angle of 82.9(1)° between the benzene and pyridine rings, indicating a highly non-planar structure. researchgate.netnih.gov
N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine: This ortho-diamine analog demonstrates the impact of substitution on hydrogen bonding. X-ray analysis revealed strong dual N—H⋯N hydrogen bonding, which explains unexpected NMR spectral patterns. iucr.org The pyridyl-amine C-N bond length is significantly shorter than the phenyl-amine C-N bond, suggesting some electron delocalization within the pyridyl-amine fragment. iucr.org
The comparison reveals that the pyridylamine moiety is a robust supramolecular synthon, consistently directing molecular assembly through specific hydrogen-bonding patterns. The planarity of the molecule is highly sensitive to substitution on the amine nitrogen atoms and the nature of the linkage (amine vs. imine) to the central phenyl ring.
Table 2: Structural Comparison of this compound and its Analogs
| Compound | Key Structural Feature | Dihedral Angle (Benzene-Pyridine) | Intermolecular Interactions |
| N,N'-bis(pyridin-2-yl)benzene-1,4-diamine | Polymorphism; Non-planar E,E or Z,Z conformers | - | Cyclic R²₂(8) N-H···N hydrogen bonds |
| N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine | Imine linkages; Lies on inversion center | 82.9(1)° | - |
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | ortho-Diamine; Asymmetric substitution | - | Strong dual N—H⋯N hydrogen bonding |
This interactive table summarizes key structural differences and similarities between the title compound's analogs, highlighting the influence of chemical modifications on solid-state structure.
Coordination Chemistry and Metal Complexation
Ligand Properties of N-Pyridin-2-yl-benzene-1,4-diamine
The ability of this compound to form stable metal complexes is dictated by its inherent electronic and steric characteristics.
The unique structure of this compound confers distinct electronic and steric properties that are crucial in the field of materials science and coordination chemistry. The presence of the pyridine (B92270) ring introduces enhanced hydrogen-bonding capabilities and provides a key site for metal coordination. The aromatic diamine core, in turn, offers opportunities for further functionalization. This combination of a flexible diamine linker and the pyridyl group allows the molecule to adopt various conformations, which influences its packing in the solid state and its interaction with metal centers.
This compound can act as a chelating agent, forming stable complexes with metal ions. The primary binding sites for metal coordination are the nitrogen atoms of the pyridine ring and the amino groups attached to the benzene (B151609) ring. Depending on the metal ion and reaction conditions, it can function as a bidentate or tridentate ligand. For instance, in some complexes, the ligand coordinates in a tridentate (N,N,N) fashion. rdd.edu.iq The flexibility of the molecule allows for the formation of chelate rings with the metal center, enhancing the stability of the resulting complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound and its derivatives has been extensively studied, revealing a rich coordination chemistry with various transition metals.
Complexes of the bivalent ions Cobalt (Co), Nickel (Ni), Copper (Cu), Palladium (Pd), Cadmium (Cd), Mercury (Hg), and Lead (Pb), as well as the trivalent Chromium (Cr), have been successfully synthesized and characterized. rdd.edu.iq The synthesis typically involves the reaction of an ethanolic solution of the respective metal salt with an ethanolic solution of the ligand. rdd.edu.iq For example, complexes of Ni(II), Cu(I), and Ag(I) have been prepared using pyridine-based ligands. jscimedcentral.com Similarly, Co(II), Ni(II), Cu(II), Zn(II), and Hg(II) complexes with bidentate Schiff base ligands derived from similar precursors have been reported. researchgate.net The resulting complexes are often colored, amorphous solids soluble in solvents like DMSO and DMF. researchgate.net
Table 1: Examples of Synthesized Metal Complexes with this compound and Related Ligands
| Metal Ion | Ligand Type | Reference |
|---|---|---|
| Cr(III), Co(II), Ni(II), Cu(II), Pd(II), Cd(II), Hg(II), Pb(II) | N-Pyridin-2-ylmethyl-benzene-1,2-diamine | rdd.edu.iq |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Schiff base from isatin (B1672199) and 2,6-diaminopyridine | cyberleninka.ru |
| Ni(II), Cu(I), Ag(I) | Pyridine | jscimedcentral.com |
| Co(II), Ni(II), Cu(II), Zn(II), Hg(II) | Bidentate Schiff base | researchgate.net |
Structural analysis of the metal complexes reveals a variety of coordination geometries. For instance, Ni(II) complexes with related ligands have been shown to form supramolecular coordination polymers, with the specific architecture (1-D chain, 3-D network, or double chain) being influenced by the counter-anion and the presence of solvent molecules. nih.gov Hydrogen bonding plays a crucial role in assembling these mononuclear units into extended structures. nih.gov In some cases, Schiff base derivatives of this compound act as bidentate chelating ligands. nih.gov The resulting complexes can exhibit different geometries, such as square planar for Co(II), Ni(II), and Cu(II) complexes, and tetrahedral for Zn(II) and Hg(II) complexes. researchgate.net
The stoichiometry of the metal-ligand adducts is typically 1:2 for bidentate Schiff base complexes with metals like Co(II), Ni(II), Cu(II), Zn(II), and Hg(II). researchgate.net Molar conductance measurements often indicate that these complexes are non-electrolytes in solvents like DMF. researchgate.netresearchgate.net The coordination geometry around the metal center varies. For instance, many complexes with N-Pyridin-2-ylmethyl-benzene-1,2-diamine exhibit octahedral geometry, with the exception of Palladium (Pd) complexes which show a square planar geometry. rdd.edu.iq
Table 2: Coordination Geometries of Metal Complexes
| Metal Ion | Coordination Geometry | Ligand System | Reference |
|---|---|---|---|
| Co(II) | Octahedral | N-Pyridin-2-ylmethyl-benzene-1,2-diamine | rdd.edu.iq |
| Ni(II) | Octahedral | N-Pyridin-2-ylmethyl-benzene-1,2-diamine | rdd.edu.iq |
| Cu(II) | Octahedral | N-Pyridin-2-ylmethyl-benzene-1,2-diamine | rdd.edu.iq |
| Pd(II) | Square Planar | N-Pyridin-2-ylmethyl-benzene-1,2-diamine | rdd.edu.iq |
| Co(II) | Square Planar | Bidentate Schiff base | researchgate.net |
| Ni(II) | Square Planar | Bidentate Schiff base | researchgate.net |
| Cu(II) | Square Planar | Bidentate Schiff base | researchgate.net |
| Zn(II) | Tetrahedral | Bidentate Schiff base | researchgate.net |
| Hg(II) | Tetrahedral | Bidentate Schiff base | researchgate.net |
| Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Tetrahedral | Schiff base from isatin and 2,6-diaminopyridine | cyberleninka.ru |
Catalytic Applications of this compound-derived Metal Complexes
The field of coordination chemistry has revealed that this compound and its derivatives are effective chelating agents, forming stable complexes with various transition metals. These metal complexes have demonstrated notable catalytic activity in several organic transformations. The presence of both a pyridine ring and amino groups allows for versatile coordination to metal centers, influencing the electronic and steric environment around the metal and, consequently, its catalytic behavior. researchgate.net
Metal complexes derived from Schiff bases of this compound have been investigated as catalysts in polymerization reactions. Specifically, iron, cobalt, and nickel complexes of N,N′-Bis[1-(pyridin-2-yl)ethylidene]benzene-1,4-diamine have shown moderate catalytic activity for the oligomerization of ethylene (B1197577). researchgate.netnih.gov
In these catalytic systems, the metal complexes, when activated by a cocatalyst, effectively convert ethylene into a mixture of linear alpha-olefins, with 1-butene (B85601) being the predominant product. researchgate.netnih.gov The catalytic performance, including activity and selectivity, is influenced by the nature of the metal center. Studies have indicated that under similar reaction conditions, the iron complex generally exhibits higher catalytic activity compared to the cobalt and nickel analogues. nih.gov Conversely, the nickel complex has demonstrated a tendency towards producing a higher proportion of longer-chain olefins. nih.gov
The table below summarizes the catalytic activity of these metal complexes in ethylene oligomerization.
| Catalyst | Metal Center | Cocatalyst | Reaction Temperature (°C) | Catalytic Activity (g/mol·h) | Major Product |
|---|---|---|---|---|---|
| Fe-1 | Iron | Methylaluminoxane (MAO) | 30 | Up to 8.5 x 10^4 | 1-Butene |
| Co-2 | Cobalt | Methylaluminoxane (MAO) | 30 | Moderate | 1-Butene |
| Ni-3 | Nickel | Methylaluminoxane (MAO) | 30 | Moderate | 1-Butene |
The development of efficient catalysts for carbon-nitrogen (C-N) cross-coupling reactions, such as the Buchwald-Hartwig amination, is a significant area of research in organic synthesis. These reactions are crucial for the formation of arylamines, which are prevalent in pharmaceuticals and functional materials. The effectiveness of these catalytic systems often relies on the design of the ligand coordinated to the metal center, typically palladium.
Despite the established ability of this compound to act as a ligand for transition metals like palladium, a comprehensive review of the scientific literature reveals a notable absence of studies detailing its specific application as a ligand in C-N cross-coupling reactions. While numerous pyridine-containing ligands have been successfully employed in such transformations, research focusing on metal complexes of this compound for this purpose has not been reported. The potential of this compound and its derivatives in this important class of reactions remains an unexplored area of investigation.
Supramolecular Chemistry and Advanced Self Assembly
Co-crystallization Phenomena
PDAB has been shown to be an excellent co-former, readily forming co-crystals with various aromatic molecules. This process not only allows for the fine-tuning of crystal structures but also reveals the conformational flexibility of the PDAB molecule itself.
Formation of Co-crystals with Aromatic Heterobases (e.g., quinoxaline (B1680401), phenazine (B1670421), naphthalene)
Researchers have successfully co-crystallized PDAB with several aromatic guest molecules.
Quinoxaline: Co-crystallization of PDAB with quinoxaline from a melt yields a 2:1 molecular complex. nih.govresearchgate.net In this structure, the quinoxaline guest molecule is not hydrogen-bonded to the PDAB host but is instead enclosed within a cavity created by the surrounding PDAB tapes. nih.gov The quinoxaline molecule is disordered over two positions, simulating the shape of a naphthalene (B1677914) molecule. nih.gov
Phenazine: In contrast, PDAB forms a co-crystal with phenazine in a 1:4 molar ratio. nih.govresearchgate.net Here, the PDAB molecules are directly hydrogen-bonded to the phenazine molecules. nih.govresearchgate.net
Naphthalene: PDAB also forms a 2:1 co-crystal with naphthalene. nih.govresearchgate.net Similar to the quinoxaline co-crystal, the naphthalene molecules are located in cavities formed by layers of PDAB tapes. nih.govresearchgate.net
Interactive Table: Co-crystal Formation of PDAB
| Co-former | Molar Ratio (PDAB:Co-former) | Co-former Role | Reference |
| Quinoxaline | 2:1 | Guest molecule in cavity | nih.gov, researchgate.net |
| Phenazine | 1:4 | Hydrogen-bonded to PDAB | nih.gov, researchgate.net |
| Naphthalene | 2:1 | Guest molecule in cavity | nih.gov, researchgate.net |
Influence of Co-former on Molecular Conformation and Crystal Packing
With quinoxaline and naphthalene as co-formers, the PDAB molecule adopts a non-planar conformation. nih.govnih.gov The configuration at the partially double exo C=N bonds of its two 2-pyridylamine units is E,E. nih.govnih.gov This conformation is conducive to the formation of self-complementary hydrogen bonds between PDAB molecules. nih.gov
With phenazine , the PDAB molecule is centrosymmetric and adopts a nearly planar conformation with a Z,Z configuration. nih.govresearchgate.net This change in conformation prevents the self-complementary hydrogen bonding seen in the other co-crystals and instead promotes hydrogen bonding directly to the phenazine guest. nih.govresearchgate.net
The crystal packing is also distinct. In the quinoxaline co-crystal, hydrogen-bonded tapes of PDAB are arranged into pairs via π–π stacking. nih.gov In the naphthalene co-crystal, these tapes are arranged into layers, but the interaction between them is a C–H···C contact rather than the π–π stacking seen with quinoxaline. nih.govresearchgate.net In the phenazine co-crystal, the packing is dominated by π-faces of PDAB being directed towards the edges of phenazine molecules, which are arranged into quartets by π–π stacking. nih.govresearchgate.net
Interactive Table: Co-former Influence on PDAB
| Co-former | PDAB Conformation | Key Packing Feature | Reference |
| Quinoxaline | Non-planar, E,E | Paired tapes via π–π stacking | nih.gov |
| Phenazine | Nearly planar, Z,Z | PDAB π-faces directed at phenazine quartets | nih.gov, researchgate.net |
| Naphthalene | Non-planar, E,E | Layered tapes with C–H···C contacts | nih.gov, researchgate.net |
Design and Analysis of Hydrogen-Bonded Motifs
The predictability of hydrogen bonding in PDAB is a cornerstone of its use in crystal engineering.
Cyclic R²₂(8) Motifs and Tape Formation
In its pure polymorphic forms and in co-crystals with naphthalene and quinoxaline, the PDAB molecule's E,E conformation facilitates the formation of a classic supramolecular synthon. nih.govnih.gov The self-complementary 2-pyridylamine units of two PDAB molecules interact via N—H···N hydrogen bonds to generate a robust and predictable cyclic R²₂(8) motif. nih.govnih.gov This dimeric hydrogen-bonded motif acts as a recognition event, linking the PDAB molecules into one-dimensional tapes or ribbons that extend throughout the crystal lattice. nih.govnih.gov
Role of Self-Complementary Units in Crystal Engineering
The presence of two identical 2-pyridylamine units on the PDAB backbone is the key to its utility in crystal engineering. These units are termed "self-complementary" because they contain both a hydrogen bond donor (the N-H group) and an acceptor (the pyridine (B92270) nitrogen) in a single functional group. This allows for the reliable formation of the R²₂(8) synthon, making PDAB a highly versatile and predictable building block for designing complex supramolecular assemblies. nih.gov By selecting co-formers that either accommodate or disrupt this self-complementary pairing, chemists can control the final crystal architecture. nih.govresearchgate.net
π-π Stacking Interactions in Solid-State Architectures
In addition to hydrogen bonding, π-π stacking interactions play a crucial role in stabilizing the solid-state structures of PDAB co-crystals. nih.gov These interactions occur when the electron-rich aromatic rings of adjacent molecules are arranged parallel to one another. researchgate.net
In the 2:1 co-crystal of PDAB and quinoxaline, the hydrogen-bonded tapes are further organized into pairs through significant π–π stacking interactions. nih.govnih.gov These occur between the central benzene (B151609) rings of inversion-related PDAB molecules, with a centroid–centroid distance of 3.818 Å, and also between the pyridine groups, with a centroid–centroid distance of 3.760 Å. nih.govnih.gov These stacking interactions add another layer of stability to the supramolecular assembly, effectively holding the hydrogen-bonded tapes together. nih.gov In contrast, similar stabilization by π–π stacking between tapes was not observed in the known polymorphic forms of pure PDAB or in its co-crystal with naphthalene. nih.govnih.gov
Formation of Molecular Cages and Cavities within Supramolecular Assemblies
The ability of pyridine-containing diamine derivatives to form intricate supramolecular architectures, including those with defined cavities capable of encapsulating guest molecules, is a significant area of research in supramolecular chemistry. While direct evidence for the formation of discrete molecular cages by N-pyridin-2-yl-benzene-1,4-diamine is not extensively documented in the reviewed literature, the closely related compound N,N'-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB) has demonstrated the capacity to create cavities within its crystal structure through co-crystallization with other aromatic molecules. nih.govnih.gov
A notable example is the co-crystallization of PDAB with quinoxaline (QX) . nih.govnih.gov This process results in the formation of a host-guest complex with a 2:1 molar ratio of PDAB to QX. nih.gov In this assembly, the PDAB molecules adopt a non-planar E,E conformation, which facilitates the formation of a cyclic R²₂(8) hydrogen-bonding motif between the self-complementary 2-pyridylamine units. nih.gov These hydrogen-bonding interactions lead to the self-assembly of PDAB molecules into one-dimensional tapes that extend along the nih.gov crystallographic axis. nih.govnih.gov
The arrangement of these supramolecular tapes is crucial for the formation of cavities. Tapes related by an inversion center are organized into pairs through π-π stacking interactions between both the benzene rings (with a centroid-centroid distance of 3.818 Å) and the pyridine rings (with a centroid-centroid distance of 3.760 Å). nih.gov The quinoxaline guest molecules are then enclosed within centrosymmetric cavities that are formed between six of these PDAB tapes. nih.govnih.gov Interestingly, the quinoxaline molecule within the cavity is disordered over two overlapping positions, which suggests that the cavity provides a shape-simulating environment reminiscent of a naphthalene molecule. nih.gov The formation of this complex appears to be driven by the packing efficiency of the host-guest assembly rather than specific, strong interactions between the PDAB host and the QX guest, as the QX molecule is not hydrogen-bonded to the PDAB framework. nih.gov
| Host Molecule | Guest Molecule | Stoichiometry (Host:Guest) | Key Interactions | Resulting Supramolecular Structure | Guest Location |
| N,N'-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB) | Quinoxaline (QX) | 2:1 | N-H···N Hydrogen Bonding (R²₂(8) motif), π-π Stacking | Tapes of PDAB molecules | Enclosed in cavities formed between six PDAB tapes nih.govnih.gov |
Applications in Materials Science and Sensor Development
Utilization in Organic Light-Emitting Diodes (OLEDs)
Derivatives of the pyridyl-amine structure have been investigated as functional materials in the fabrication of Organic Light-Emitting Diodes (OLEDs). These compounds are often employed as hole-transporting materials (HTMs) or as components of emissive layers. The amine portion of the molecule generally facilitates the transport of holes, while the pyridine (B92270) and benzene (B151609) rings can be functionalized to tune the electronic and photophysical properties, such as the energy levels (HOMO/LUMO) and emission color.
For instance, pyrene-pyridine derivatives have been developed as hole-transporting materials and blue emitters in OLEDs. nih.gov In one study, a sky-blue-emitting tripyrenylpyridine derivative, 2,4,6-tri(1-pyrenyl)pyridine (2,4,6-TPP), was synthesized and used as the emissive layer in a nondoped OLED. acs.orgresearchgate.net This device exhibited a sky-blue electroluminescence and achieved a maximum external quantum efficiency of 6.0 ± 1.2%. acs.orgresearchgate.net The highly twisted conformation of these molecules in the solid state helps to prevent aggregation-caused quenching, which is a common issue in solid-state emitters. acs.orgresearchgate.net The incorporation of pyridine rings into the structure of hole-transporting materials can lead to better device performance compared to some commercially available materials. nih.gov
The general device architecture for an OLED incorporating such materials is typically a multilayer structure, for example: ITO / Hole-Transporting Layer (e.g., NPB) / Emissive Layer (e.g., 2,4,6-TPP) / Electron-Transporting Layer (e.g., TPBi) / Electron-Injection Layer (e.g., LiF) / Cathode (e.g., Al). nih.govacs.org
Application in Dye-Sensitized Solar Cells (DSSCs)
In the field of solar energy, the structural motif of N-pyridin-2-yl-benzene-1,4-diamine is relevant to the design of organic sensitizers for Dye-Sensitized Solar Cells (DSSCs). mdpi.com DSSCs rely on a dye molecule adsorbed onto a wide-bandgap semiconductor (like TiO₂) to harvest light. The efficiency of these cells is highly dependent on the dye's ability to absorb light and facilitate charge separation and transfer.
Organic dyes in DSSCs are often designed with a Donor-π-Acceptor (D-π-A) structure. In this framework, the N-phenyl-2-aminopyridine unit can serve as a potent electron donor (D). The benzene and pyridine rings can be part of the π-conjugated bridge that connects the donor to an electron acceptor group, which anchors the dye to the semiconductor surface. This configuration promotes efficient intramolecular charge transfer upon photoexcitation, a critical step for injecting electrons into the semiconductor's conduction band. researchgate.net While specific use of the parent compound this compound as a primary sensitizer is not extensively documented, its derivatives, incorporating stronger acceptor groups and extended π-systems, are synthesized to optimize the performance of DSSCs. researchgate.net
Development of Fluorescent Sensors
The inherent Lewis basicity of the pyridine nitrogen atom and the fluorescent properties of the aromatic system make this compound and its derivatives excellent candidates for fluorescent chemosensors.
Fluorescent sensors incorporating the pyridyl-amine framework have been successfully developed for the selective detection of various environmentally and biologically significant analytes.
2,4,6-trinitrophenol (TNP): Sensors designed with pyridyl groups and π-electron-rich moieties like anthracene or naphthalene (B1677914) have shown high selectivity for the explosive compound TNP in aqueous media. acs.orgnih.gov These sensors operate via a "turn-off" fluorescence quenching mechanism upon interaction with TNP. nih.gov The detection limits for TNP can reach into the parts-per-million (ppm) range. nih.govrsc.org
Zinc (Zn²⁺) and Cadmium (Cd²⁺) Ions: A "turn-on" fluorescent probe for Zn²⁺ and Cd²⁺ ions was developed using a perylene tetracarboxylic diimide (PDI) core functionalized with N,N-di-(2-pyridylmethyl)-ethane-1,2-diamine receptors. rsc.org The binding of Zn²⁺ or Cd²⁺ to the pyridylmethyl-amine unit inhibits a photo-induced electron transfer process, leading to a significant recovery of fluorescence. rsc.org This allows for sensitive detection with limits as low as 32 nM for Zn²⁺. rsc.org
Mercury (Hg²⁺) Ions: The strong affinity of mercury ions for nitrogen and sulfur donors has been exploited to design selective fluorescent sensors. Probes featuring a pyridine moiety can exhibit high selectivity and sensitivity for Hg²⁺ over other competing metal ions. researchgate.net The interaction with Hg²⁺ can lead to changes in both absorbance and fluorescence, sometimes resulting in a visible color change under UV light. researchgate.net Detection limits for Hg²⁺ using such probes can be in the nanomolar (nM) range. researchgate.net
Table 1: Performance of Fluorescent Sensors Based on Pyridyl-Amine Derivatives
| Target Analyte | Sensor Principle | Detection Limit | Reference |
|---|---|---|---|
| 2,4,6-Trinitrophenol (TNP) | Fluorescence Quenching | 0.3 ppm | rsc.org |
| Zinc (Zn²⁺) | "Turn-on" Fluorescence | 32 nM | rsc.org |
| Cadmium (Cd²⁺) | "Turn-on" Fluorescence | 48 nM | rsc.org |
| Mercury (Hg²⁺) | Ratiometric Fluorescence | 49.87 nM | researchgate.net |
The rational design of effective fluorescent sensors often follows a "fluorophore-spacer-receptor" model. researchgate.net For sensors based on the pyridyl-amine scaffold, the design principles involve the strategic combination of several key components:
Recognition Site (Receptor): The pyridyl group, with its Lewis basic nitrogen atom, serves as an excellent recognition site for analytes such as metal cations (e.g., Zn²⁺, Hg²⁺) and protons (H⁺). rsc.orgresearchgate.net It can also act as a hydrogen bond acceptor. acs.orgnih.gov
Fluorophore: A highly fluorescent moiety, such as a mixed aromatic bicyclic fused ring system (e.g., naphthalene, anthracene, pyrene), is incorporated to provide a strong emission signal. acs.orgnih.gov These large π-systems are chosen for their high quantum yields and distinct emission profiles.
Linker/Spacer: A flexible or rigid spacer connects the receptor to the fluorophore. This component can be used to modulate the distance and orientation between the other two parts, influencing the efficiency of the sensing mechanism.
Electron-Rich Moiety: The amine groups in the structure act as electron donors, which is crucial for sensing mechanisms based on photo-induced electron transfer (PET). nih.gov
By combining these elements, a sensor can be created where the binding of an analyte to the pyridyl receptor modulates the photophysical properties of the fluorophore, resulting in a detectable signal change. acs.orgnih.gov
The primary mechanism underlying the function of many of these fluorescent sensors is Photo-induced Electron Transfer (PET). nih.gov In a typical PET sensor, the receptor (e.g., the amine group) can donate an electron to the excited-state fluorophore, a process that quenches the fluorescence (fluorescence "OFF"). rsc.orgresearchgate.net
"Turn-on" Sensing: When a target analyte, such as a proton or a metal ion like Zn²⁺, binds to the receptor (the pyridyl-amine unit), the electron-donating ability of the amine is suppressed. This inhibition of the PET process prevents the quenching of the fluorophore, causing a significant increase in fluorescence intensity (fluorescence "ON"). rsc.org This mechanism allows for highly sensitive detection against a low-background signal.
"Turn-off" Sensing: Conversely, in the case of electron-deficient analytes like TNP, the sensing mechanism can involve electron transfer from the excited fluorophore to the analyte. nih.gov This process provides a non-radiative decay pathway for the excited state, leading to fluorescence quenching. Resonance energy transfer and electrostatic interactions can also contribute to the quenching effect. nih.gov
These mechanisms are often investigated and confirmed through techniques such as fluorescence lifetime measurements, Stern-Volmer analysis, and density functional theory (DFT) calculations. nih.gov
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, molecular orbitals, and reactivity of N-pyridin-2-yl-benzene-1,4-diamine and its analogs.
Researchers have employed DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p)), to optimize the molecular geometries and calculate the electronic properties of related pyridine (B92270) derivatives. nih.gov For instance, studies on 2-aminopyrimidine (B69317) have determined its optimum molecular geometry and investigated dimer interactions. researchgate.net These calculations often reveal a non-planar geometry for such molecules. researchgate.net
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial in understanding the electronic behavior and optical properties. nih.gov The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule.
While specific DFT data for this compound is not extensively reported in publicly available literature, the data from related compounds, such as the pyridine derivatives detailed below, offer valuable comparative insights.
Table 1: Calculated Electronic Properties of a Representative Pyridine Derivative (2-amino-6-(2,4-dimethoxyphenyl)-4-phenylnicotinonitrile) using DFT/B3LYP/6-31G(d,p)
| Parameter | Value |
| HOMO Energy | -5.58 eV |
| LUMO Energy | -1.99 eV |
| Energy Gap (ΔE) | 3.59 eV |
| Dipole Moment | 5.23 Debye |
| Data derived from a study on a substituted nicotinonitrile derivative to illustrate typical computational outputs. nih.gov |
Theoretical investigations into reaction mechanisms, for example, the N-arylation of 2-aminopyridine (B139424) derivatives, can also be explored using DFT to map potential energy surfaces and identify transition states. nih.gov
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational flexibility, intermolecular interactions, and dynamics of molecules like this compound in different environments.
MD simulations can provide detailed information about how these molecules behave in solution or in the solid state over time. For example, simulations can be used to study the stability of different conformers (e.g., E/Z configurations) and the dynamics of hydrogen bonding networks. nih.gov In the context of supramolecular assemblies, MD can model the formation and stability of structures like the tapes and layers observed in the crystal structures of the related N,N'-bis(pyridin-2-yl)benzene-1,4-diamine. nih.govnih.gov
Prediction of Spectroscopic Properties
Computational methods are frequently used to predict spectroscopic properties, which can then be compared with experimental data to validate both the computational model and the experimental structure.
NMR Chemical Shifts: The prediction of 1H and 13C NMR spectra is a common application of quantum chemical calculations. While predicted spectra for this compound are not published in dedicated research articles, commercial and database sources may offer such predictions. bldpharm.com For related, more complex pyridine derivatives, predicted 1H NMR spectra are available in databases. drugbank.com
Vibrational Frequencies: DFT calculations are also used to compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra. The calculated frequencies and their corresponding vibrational modes help in the assignment of experimental spectra. For example, in studies of other heterocyclic compounds, theoretical calculations have been shown to correlate well with experimental FT-IR spectra. nih.gov
Table 2: Predicted Spectroscopic Data for Structurally Related Compounds
| Spectroscopic Data Type | Compound | Predicted Value/Range |
| 1H NMR | 2-aminopyridine derivatives | NH proton signals at δ 5.11–5.11 ppm nih.gov |
| IR | 2-aminopyridine derivatives | NH stretching bands in the range of 3361–3365 cm−1 nih.gov |
| These values are illustrative and taken from studies on related 2-aminopyridine derivatives. |
Modeling of Supramolecular Assemblies and Host-Guest Interactions
The structure of this compound, featuring both hydrogen bond donors (amine N-H) and acceptors (pyridine N), makes it an excellent candidate for forming supramolecular assemblies.
Computational modeling plays a key role in understanding the non-covalent interactions that drive the formation of these structures. Studies on the closely related N,N'-bis(pyridin-2-yl)benzene-1,4-diamine (PDAB) have shown its versatility as a supramolecular reagent. nih.govnih.gov This molecule can form different polymorphs and co-crystals, with the supramolecular architecture being dependent on the conformation of the molecule (E,E or Z,Z) and the presence of guest molecules. nih.govnih.gov
Key interactions observed and modeled in these systems include:
N-H···N Hydrogen Bonds: These are fundamental to the formation of self-complementary motifs, such as the cyclic R22(8) motif, which leads to the creation of one-dimensional tapes. nih.govnih.gov
π-π Stacking Interactions: These interactions between the aromatic rings of adjacent tapes can lead to the formation of more complex two- and three-dimensional structures. nih.govnih.gov For instance, in a co-crystal with quinoxaline (B1680401), π-π stacking interactions between benzene (B151609) rings and pyridine groups were observed with centroid-centroid distances of 3.818 Å and 3.760 Å, respectively. nih.govnih.gov
Host-Guest Interactions: PDAB can form cavities that encapsulate guest molecules like quinoxaline and naphthalene (B1677914). nih.govnih.govnih.gov Computational modeling can help to understand the nature of the interactions within these host-guest systems and the reasons for different packing arrangements. nih.gov
Theoretical studies on pyridine dimers and other pyridine-based coordination compounds have also provided insights into the nature of π-stacking and hydrogen bonding interactions that are crucial for the stability of their supramolecular structures. mdpi.comresearchgate.net
Theoretical Studies on Reaction Mechanisms and Catalytic Cycles
Theoretical studies are crucial for elucidating the mechanisms of chemical reactions involving this compound and its derivatives. This compound can act as a ligand in coordination chemistry, forming stable complexes with metal ions that can participate in catalytic processes.
Computational studies can map the reaction pathways for the synthesis of such compounds, for example, through nucleophilic aromatic substitution or amidation reactions. nih.govresearchgate.net A proposed mechanism for the preparation of a related compound, N-(pyridin-2-yl)benzamide, using a Ni-based metal-organic framework as a catalyst has been described, highlighting the role of the catalyst in activating the reactants. researchgate.net
Furthermore, the compound's ability to act as a chelating agent is a key aspect of its mechanism of action in various applications. Theoretical models can be used to study the structure and stability of the metal complexes formed and to understand how these complexes function in catalytic cycles. While specific theoretical studies on the catalytic cycles involving this compound are not detailed in the available literature, the principles can be inferred from studies on other pyridine-based ligands.
Q & A
Q. What are the optimal methods for synthesizing N-pyridin-2-yl-benzene-1,4-diamine, and how can purity be validated?
The compound is synthesized via Schiff-base condensation. A standard protocol involves refluxing benzene-1,4-diamine with 2-acetylpyridine in ethanol at 343–353 K for 6 hours, followed by recrystallization from a hexane-dichloromethane mixture (yield: ~80%) . Purity is validated using single-crystal X-ray diffraction (SC-XRD) to confirm molecular geometry and hydrogen bonding patterns. Complementary techniques like NMR and high-resolution mass spectrometry (HRMS) should be employed for structural verification .
Q. How can the crystal structure of this compound derivatives be determined experimentally?
SC-XRD is the gold standard. Data collection is performed using monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Structure solution and refinement rely on programs like SHELXL (for small molecules) or SIR97 (for direct methods), which handle phase problems and least-squares refinement . Key parameters include unit cell dimensions (e.g., a = 11.8285 Å, b = 9.1223 Å, c = 14.7952 Å for related derivatives) and hydrogen bonding networks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data between this compound and its structural analogs?
Comparative analysis of substituent effects is critical. For example, nitro-group-containing analogs (e.g., N1-(4-nitrophenyl)benzene-1,4-diamine) exhibit higher reactivity due to electron-withdrawing effects, while amine-substituted derivatives are more stable . Employ density functional theory (DFT) calculations to map electronic profiles and reaction pathways. Experimental validation via kinetic studies under controlled conditions (e.g., pH, solvent polarity) can reconcile discrepancies .
Q. What methodologies are effective for designing this compound-based ligands for metal coordination studies?
The compound acts as a bidentate ligand via pyridyl and amine groups. To enhance binding affinity, modify the Schiff-base backbone by introducing electron-donating groups (e.g., –OCH₃) or extending conjugation. Structural characterization of metal complexes using SC-XRD and spectroscopic techniques (e.g., UV-Vis, EPR) is essential. For example, dihedral angles between the benzene and pyridine rings (e.g., 82.9°) influence steric and electronic interactions with metal centers .
Q. How can crystallographic data from this compound derivatives inform supramolecular assembly design?
Analyze intermolecular interactions (e.g., π-π stacking, hydrogen bonds) from SC-XRD data. For instance, the title compound forms inversion-symmetric dimers via N–H⋯N hydrogen bonds (2.89 Å), which template 2D networks . Use software like Mercury (CCDC) to visualize packing diagrams and identify non-covalent interaction motifs. These insights guide the design of functional materials (e.g., porous frameworks, sensors) .
Methodological Notes
- Data Reproducibility : Ensure consistent reaction conditions (solvent, temperature) during synthesis to avoid polymorphic variations .
- Software Tools : SHELX (refinement), ORTEP-3 (thermal ellipsoid visualization), and PLATON (validation) are critical for crystallographic workflows .
- Safety Protocols : Handle derivatives with nitro or amine groups under inert atmospheres to prevent oxidation or decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
